molecular formula C8H9NO B3250899 3-(Pyridin-2-YL)propanal CAS No. 2057-32-1

3-(Pyridin-2-YL)propanal

Cat. No.: B3250899
CAS No.: 2057-32-1
M. Wt: 135.16 g/mol
InChI Key: BLYPSHVDSAPASP-UHFFFAOYSA-N
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Description

3-(Pyridin-2-YL)propanal is an organic compound with the molecular formula C8H9NO. It is characterized by a pyridine ring attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Mechanism of Action

Target of Action

It’s structurally similar to 3-pyridinepropionic acid, which is commonly used as a ligand to make coordination polymers . Coordination polymers are networks of metal ions or clusters held together by organic ligands, and they have a wide range of applications in catalysis, gas storage, and drug delivery.

Mode of Action

This involves the donation of a pair of electrons from the pyridine nitrogen to a metal ion, forming a stable complex .

Biochemical Pathways

Plant aminoaldehyde dehydrogenases have been shown to oxidize a wide range of nitrogenous heterocyclic aldehydes . This suggests that 3-(Pyridin-2-YL)propanal could potentially be metabolized by similar enzymes, leading to changes in cellular redox status and energy metabolism.

Result of Action

Given its potential to form coordination complexes, it could potentially alter the activity of metalloproteins or influence metal homeostasis within cells .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions that could interact with the compound. For instance, the presence of metal ions could influence the compound’s ability to form coordination complexes .

Biochemical Analysis

Biochemical Properties

3-(Pyridin-2-YL)propanal plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with aldehyde dehydrogenases, which are enzymes responsible for the oxidation of aldehydes to carboxylic acids . These interactions are essential for the metabolic processing of aldehydes within cells. The compound’s ability to act as a substrate for these enzymes highlights its importance in metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by acting as a substrate for key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to aldehyde dehydrogenases, facilitating the oxidation of aldehydes to carboxylic acids . This binding interaction is crucial for the compound’s role in metabolic pathways. Furthermore, this compound can modulate enzyme activity, either inhibiting or activating specific enzymes, which in turn affects cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenases . These enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid, which can then enter various metabolic cycles. The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its biochemical effects . The localization and accumulation of this compound within specific cellular compartments are essential for its function and activity.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, enabling it to participate in various biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with propanal in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyridin-2-YL)propanal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-YL)propanal is unique due to its combination of an aldehyde group and a pyridine ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form coordination complexes and undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-pyridin-2-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYPSHVDSAPASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2-pyridinepropanol (1.00 g, 7.29 mmol), NMO (1.281 g, 10.94 mmol) and 3 Å molecular sieves (3.645 g) in CH2Cl2 (37 mL) was added TPAP (256 mg, 0.73 mmol). The resulting black mixture was stirred at room temperature overnight. The mixture was concentrated and filtered through a silica gel plug. Purification by column chromatography on silica gel (EtOAc, 100%) afforded the desired aldehyde (111 mg, 11%) as a yellow syrup. 1H NMR (CDCl3) δ 2.90-2.95 (m, 2H), 3.11 (t, 2H, J=7.0 Hz), 7.09 (dd, 1H, J=7.0, 4.8 Hz), 7.17 (d, 1H, J=7.8 Hz), 7.54-7.63 (m, 1H), 8.48 (d, 1H, J=4.2 Hz), 9.86 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.281 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
256 mg
Type
catalyst
Reaction Step Two
Yield
11%

Synthesis routes and methods II

Procedure details

Dimethyl sulphoxide (3.3 ml) was added dropwise to a solution of oxalyl chloride (3.9 ml) in dichloromethane (25 ml) at -78° under nitrogen. After gas evolution had ceased (5 min) a solution of 2-pyridinepropanol (4.0 g) in dichloromethane (20 ml) was added over 5 min and the solution stirred at -78° for 20 min. Triethylamine (5 ml) was added dropwise to the solution, then the resulting dark green mixture warmed to 20° and washed with 2M sodium carbonate solution (20 ml). The organic phase was dried and evaporated in vacuo to give 2-pyridinepropanal. This aldehyde was immediately dissolved in THF (30 ml) and added dropwise to a 3M solution of methylmagnesium chloride in THF (20 ml) at 0°-5° under nitrogen. After 1 h, water (10 ml) was cautiously added followed by sufficient 2M hydrochloric acid to dissolved all the magnesium residues (resulting pH~7 ). The solution was extracted with dichloromethane (3×30 ml) and the organic extracts dried and evaporated in vacuo to a dark oil. Kugelrohr bulb to bulb distillation (b.p. 130°-135°/0.7 mm) afforded the title compound as a pale yellow oil (0.91 g), t.l.c. ethyl acetate Rf 0.17.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.5 mL (9 mmol, 1.2 eq.) of oxalyl chloride (2.0 M solution in dichloromethane) was diluted with 15 mL of dichloromethane. To this solution was added a solution of 1.2 mL (17.5 mmol, 2.4 eq.) of DMSO in 3 mL of dichloromethane at −60° C. and the mixture was stirred for 10 minutes at this temperature. To this mixture was added a solution of 1 g (7.3 mmol) of 4-pyridinepropanol in 7 mL of dichloromethane at −60° C. The resulting mixture was stirred at −60° C. for 15 minutes, then 5.0 mL (36.5 mmol, 5.0 eq.) of triethylamine was added at this temperature. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature and was quenched with water. The organic layer was separated and the aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography providing 3-pyridin-2-ylpropionaldehyde as a brown oil. Yield: 769 mg (78%).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

35 ml (0.41 mol) of oxalyl chloride were dissolved in 700 ml of dry DCM and cooled to −70° C. A mixture of 62 ml (0.87 mol) of DMSO and 40 ml of dry DCM was added dropwise to this solution over a period of 25 min. During this, the temperature was kept strictly below −65° C. (exothermic reaction). After stirring at −70° C. for 15 min, 50 g (0.36 mol) of freshly distilled 3-(2-pyridyl)propanol dissolved in 150 ml of dry DCM were added dropwise at below −65° C. over a period not exceeding 15 min. 218 ml (0.37 mol) of TEA were added in 40 min, and then the mixture was slowly warmed to RT. 190 ml of water were added to dissolve the salts which had formed. The phases were separated, the DCM phase was concentrated in vacuo, and the product was then purified by distillation (2 mbar, 59-70° C.).
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
218 mL
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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